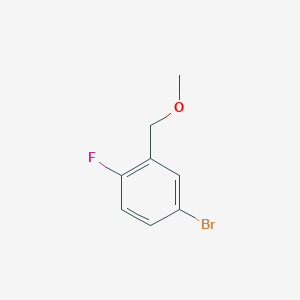

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

Descripción general

Descripción

The compound "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This molecule is structurally related to various other bromo-substituted benzenes and benzoic acid derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the packing motifs in the solid state . The crystal structures of bromo-hydroxy-benzoic acid derivatives have shown two-dimensional architectures formed by C–H···O hydrogen bonds and Br···O or π–π interactions . These structural analyses are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Bromo-substituted benzenes can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding arylphenols in high yields . The Wittig-Horner reaction has been used to synthesize light-emitting monomers from bromo-substituted aldehydes . These reactions demonstrate the versatility of bromo-substituted benzenes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their molecular structure. The crystal structures can provide insights into the potential for forming supramolecular architectures . The fluorescence properties of these compounds can be investigated through UV-Vis and fluorescence spectroscopy, revealing their potential applications in light-emitting devices . Additionally, computational studies using density functional theory (DFT) can predict reactivity descriptors and non-linear optical properties, which are important for understanding the chemical behavior and potential applications of these molecules .

Aplicaciones Científicas De Investigación

General Properties “4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is a chemical compound with the CAS Number: 337535-43-0 . It is a liquid at room temperature and has a molecular weight of 219.05 .

-

Organic Synthesis : Compounds like “4-Bromo-1-fluoro-2-(methoxymethyl)benzene” are often used as building blocks in organic synthesis . They can be used to construct more complex molecules for various applications, including pharmaceuticals and materials science.

-

Cross-Coupling Reactions : Bromofluorobenzenes, which are structurally similar to “4-Bromo-1-fluoro-2-(methoxymethyl)benzene”, are standard substrates for cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic chemistry.

-

Pesticide Synthesis : Bromofluorobenzenes have also been used in the synthesis of pesticides . For example, they can be used to synthesize Flusilazole, a fungicide used in agriculture .

-

Anti-Inflammatory Agents : Nitrobenzenes, which are structurally similar to “4-Bromo-1-fluoro-2-(methoxymethyl)benzene”, have been used in the synthesis of anti-inflammatory agents .

-

Suzuki-Miyaura Coupling : Bromofluorobenzenes are commonly used in the Suzuki-Miyaura coupling reaction . This reaction is used to form carbon-carbon bonds and is widely used in organic chemistry.

-

Biochemical Reagent : 2-Bromo-4-fluoro-1-methoxybenzene, a compound similar to “4-Bromo-1-fluoro-2-(methoxymethyl)benzene”, is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research .

-

Grignard Reagent : 4-Bromofluorobenzene, another similar compound, forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .

Safety And Hazards

“4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Propiedades

IUPAC Name |

4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZYGWURKGSBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377722 | |

| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-(methoxymethyl)benzene | |

CAS RN |

337535-43-0 | |

| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

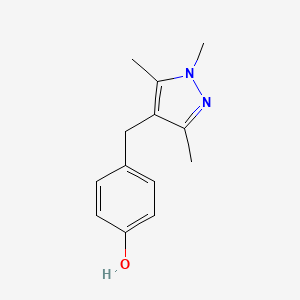

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)